

Spectroscopic Data of (+)-Eudesmin: A Technical Guide

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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B200590

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Introduction

(+)-Eudesmin is a furofuran lignan found in various plant species, notably in the family Piperaceae and Magnoliaceae. As a bioactive natural product, it has garnered interest for its potential pharmacological activities. The unambiguous structural elucidation and characterization of **(+)-Eudesmin** are fundamental for its study and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **(+)-Eudesmin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for its characterization are also presented to aid researchers in the field.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **(+)-Eudesmin**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of **(+)-Eudesmin**.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Eudesmin** (CDCl_3 , 500 MHz)

Position	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
2, 6	6.89	d	1.9
5, 5'	6.86	d	8.2
6', 2'	6.81	dd	8.2, 1.9
7, 7'	4.72	d	4.0
8, 8'	3.09	m	
9a, 9'a	4.25	dd	9.1, 7.0
9b, 9'b	3.86	dd	9.1, 3.5
3-OCH ₃ , 3'-OCH ₃	3.89	s	
4-OCH ₃ , 4'-OCH ₃	3.88	s	

Table 2: ¹³C NMR Spectroscopic Data for **(+)-Eudesmin** (CDCl₃, 125 MHz)

Position	Chemical Shift (δ) [ppm]
1, 1'	133.0
2, 2'	109.4
3, 3'	149.1
4, 4'	148.6
5, 5'	111.1
6, 6'	118.2
7, 7'	85.8
8, 8'	54.2
9, 9'	71.7
3-OCH ₃ , 3'-OCH ₃	55.9
4-OCH ₃ , 4'-OCH ₃	55.9

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **(+)-Eudesmin** are characteristic of its aromatic rings, ether linkages, and aliphatic portions.

Table 3: IR Spectroscopic Data for **(+)-Eudesmin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2998, 2960, 2875	Medium	C-H stretching (aliphatic)
1609, 1592, 1505	Strong	C=C stretching (aromatic)
1262, 1237	Strong	C-O stretching (aryl ether)
1140	Strong	C-O-C stretching (furofuran ring)
1028	Strong	C-O stretching (aliphatic ether)
859, 810, 765	Medium	C-H bending (aromatic out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Mass Spectrometry Data for **(+)-Eudesmin** (Electron Ionization, EI-MS)

m/z	Relative Intensity (%)	Proposed Fragment
386	65	[M] ⁺ (Molecular Ion)
355	15	[M - OCH ₃] ⁺
234	20	[C ₁₃ H ₁₄ O ₄] ⁺
203	30	[C ₁₂ H ₁₁ O ₃] ⁺
165	45	[C ₁₀ H ₁₃ O ₂] ⁺
151	100	[C ₉ H ₁₁ O ₂] ⁺ (Base Peak)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the characterization of natural products like lignans.

Sample Preparation

(+)-Eudesmin is typically isolated from plant material through solvent extraction followed by chromatographic purification (e.g., column chromatography over silica gel). The purity of the isolated compound should be confirmed by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis. For NMR and IR analysis, the sample must be thoroughly dried to remove residual solvents.

NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.
- **Sample Preparation:** Approximately 5-10 mg of purified **(+)-Eudesmin** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
- **2D NMR Experiments:** To unambiguously assign the ^1H and ^{13}C signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.

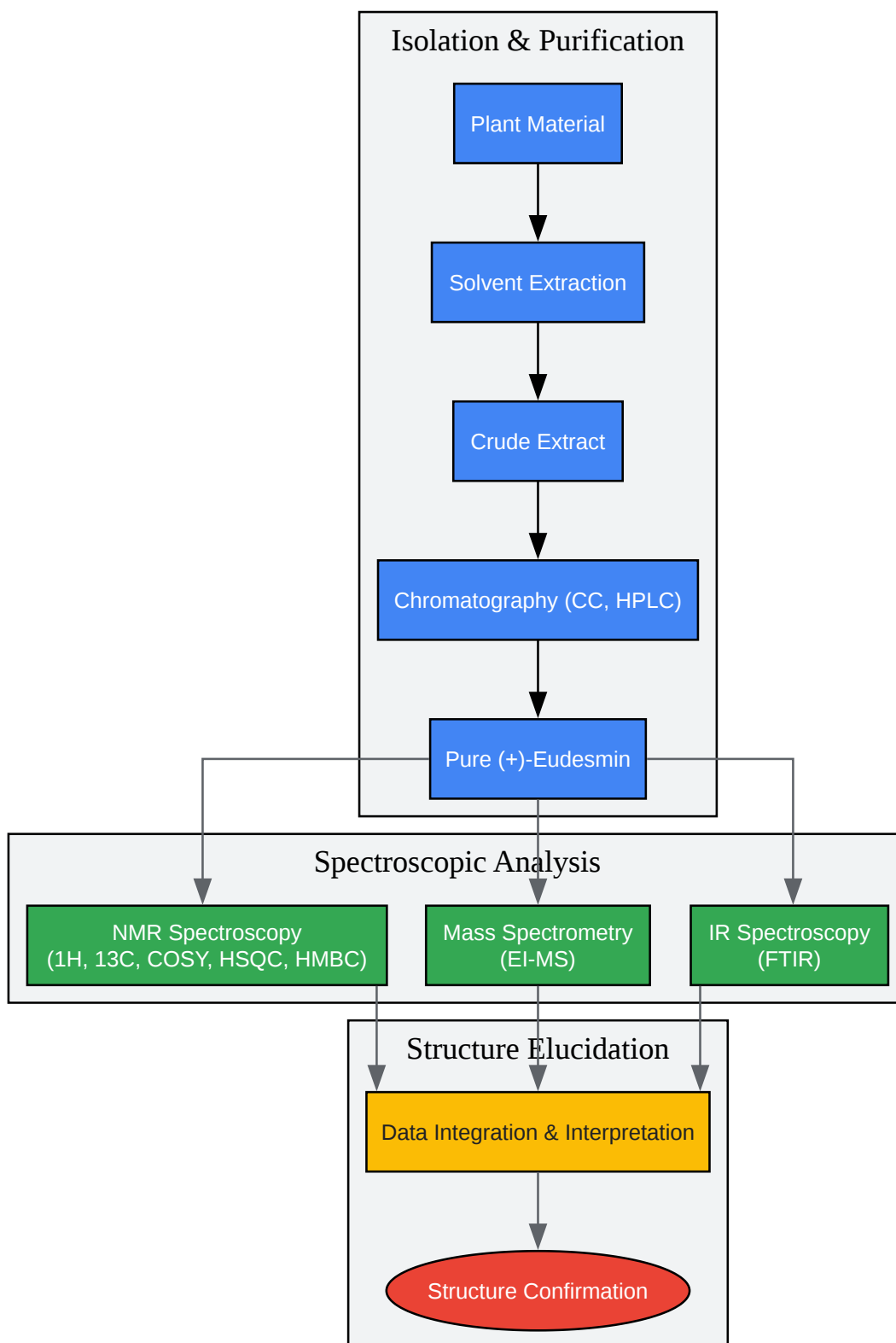
- **Sample Preparation:** A small amount of the dried sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution on a salt plate (e.g., NaCl or KBr), followed by evaporation of the solvent.
- **Acquisition:** The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer capable of electron ionization (EI) is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent like methanol or dichloromethane.
- **Acquisition:** For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like **(+)-Eudesmin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **(+)-Eudesmin**.

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